Cas no 2361734-73-6 (N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide)
![N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide structure](https://it.kuujia.com/scimg/cas/2361734-73-6x500.png)
2361734-73-6 structure
Nome del prodotto:N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide
N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Z2908002937
- EN300-26589354
- 2361734-73-6
- N-ethyl-N-[2-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide
- N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide
-
- Inchi: 1S/C17H22N2O4/c1-4-16(20)18(5-2)12-17(21)19-8-9-23-15-10-14(22-3)7-6-13(15)11-19/h4,6-7,10H,1,5,8-9,11-12H2,2-3H3
- Chiave InChI: XDUOCVYJBGVPES-UHFFFAOYSA-N
- Sorrisi: C(N(CC(N1CC2=CC=C(OC)C=C2OCC1)=O)CC)(=O)C=C
Proprietà calcolate
- Massa esatta: 318.15795719g/mol
- Massa monoisotopica: 318.15795719g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 440
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 59.1Ų
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.164±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 547.3±50.0 °C(Predicted)
- pka: -1.10±0.70(Predicted)
N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589354-0.05g |
N-ethyl-N-[2-(8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide |
2361734-73-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide Letteratura correlata
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
2361734-73-6 (N-[2-(2,3-Dihydro-8-methoxy-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-N-ethyl-2-propenamide) Prodotti correlati
- 923687-30-3(methyl({5H,6H,7H-pyrrolo2,1-c1,2,4triazol-3-yl}methyl)amine)
- 2680624-22-8(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-3-(morpholin-4-yl)butanoic acid)
- 2171969-77-8(2-ethyl-5-(propan-2-yl)-1,3,2lambda5-dioxaphosphinane-2-thione)
- 2034493-58-6(3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide)
- 1187931-09-4((5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine)
- 2151442-10-1(3-(5-chloropyridin-2-yl)-1,2-oxazole-5-carboxylic acid)
- 1713667-85-6(4-Nitro-3-(3-phenoxy-phenyl)-1H-pyrazole)
- 51589-67-4(2-Propen-1-one,1-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-3-(4-methoxyphenyl)-)
- 923810-10-0(N-benzyl-1-(4-cyanophenyl)methanesulfonamide)
- 85911-38-2(4-(adamantan-1-yl)-2,6-dichloroaniline)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
